![molecular formula C25H24N2O5 B2958592 N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-42-3](/img/structure/B2958592.png)
N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
“N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the queried compound, have been synthesized and characterized. These complexes demonstrate significant antioxidant activity due to their intricate hydrogen bonding and supramolecular architectures, which are key in the self-assembly processes. The study of these complexes provides insights into the potential applications of similar compounds in developing antioxidant agents and in materials science for creating self-assembling structures (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds and Antimicrobial Activity
Research into the synthesis of new heterocyclic compounds using 4-acetamide Pyrazolone as a starting material has led to the creation of various biologically active molecules. These compounds, including pyrane derivatives and thiophenacrylamide derivatives, have shown promising antimicrobial activities, highlighting the potential of N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide analogs in developing new antimicrobial agents (Aly et al., 2011).
Organic Synthesis and Neuroprotective Effects
The synthesis of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, related to the queried compound, has been explored for their acetylcholinestrase inhibitory activity. One of the synthesized compounds exhibited significant acetylcholinestrase inhibitory activity and moderate butylcholinestrase inhibitory activity. These findings indicate the potential of these compounds, including structures akin to N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, in the treatment of neurological disorders by protecting against oxidative stress-induced neuronal damage (Sameem et al., 2017).
Crystal Structure and Biological Activities
The crystal structure analysis of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, a compound structurally related to the queried molecule, provides valuable insights into the molecular configuration and potential biological activities of similar compounds. Such studies are fundamental in understanding the interaction mechanisms of these compounds with biological targets and their potential applications in medicinal chemistry (Xiao-lon, 2015).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-16-11-19-5-3-4-6-22(19)27(16)13-21-12-23(29)24(14-31-21)32-15-25(30)26-20-9-7-18(8-10-20)17(2)28/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXHHMPPZGXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide |
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